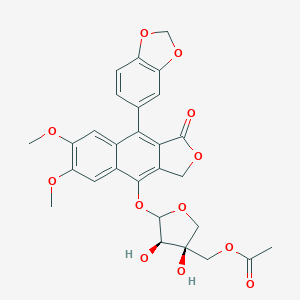
Diphyllin acetyl apioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphyllin acetyl apioside, also known as this compound, is a useful research compound. Its molecular formula is C28H26O12 and its molecular weight is 554.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that diphyllin and its derivatives exhibit significant antitumor properties. Studies have shown that diphyllin acetyl apioside can inhibit tumor cell proliferation through various mechanisms:
- Inhibition of V-ATPase : This enzyme plays a crucial role in cancer cell survival and proliferation. Inhibiting V-ATPase disrupts cellular pH homeostasis, leading to apoptosis in cancer cells .
- Induction of Apoptosis : Compounds related to diphyllin have been shown to promote mitochondrial-mediated apoptosis by altering the expression of proteins such as Bcl-2 and Bax, which are critical regulators of the apoptotic pathway .
Antiviral Properties
This compound has demonstrated antiviral activity against various viruses. Its mechanism involves inhibiting viral replication and modulating immune responses, making it a candidate for further research in antiviral drug development .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. This includes reducing the expression of pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
Several case studies have documented the effectiveness of this compound in different applications:
Eigenschaften
CAS-Nummer |
111647-42-8 |
|---|---|
Molekularformel |
C28H26O12 |
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
[(3S,4R)-5-[[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl]oxy]-3,4-dihydroxyoxolan-3-yl]methyl acetate |
InChI |
InChI=1S/C28H26O12/c1-13(29)36-10-28(32)11-37-27(25(28)30)40-24-16-8-20(34-3)19(33-2)7-15(16)22(23-17(24)9-35-26(23)31)14-4-5-18-21(6-14)39-12-38-18/h4-8,25,27,30,32H,9-12H2,1-3H3/t25-,27?,28+/m0/s1 |
InChI-Schlüssel |
UOOSHUGMIURKRC-KXPDKNHFSA-N |
SMILES |
CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O |
Isomerische SMILES |
CC(=O)OC[C@]1(COC([C@@H]1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O |
Kanonische SMILES |
CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O |
Synonyme |
4-O-(5''-O-acetyl)-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone diphyllin acetyl apioside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















